molecular formula C8H15NO B2904043 {5-azaspiro[2.5]octan-6-yl}methanol CAS No. 2111137-79-0

{5-azaspiro[2.5]octan-6-yl}methanol

Cat. No.: B2904043
CAS No.: 2111137-79-0
M. Wt: 141.214
InChI Key: JRWJSHGUYJGMRQ-UHFFFAOYSA-N
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Description

{5-azaspiro[2.5]octan-6-yl}methanol is a chemical compound that belongs to the group of spiro compounds. It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-azaspiro[2.5]octan-6-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

{5-azaspiro[2.5]octan-6-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

{5-azaspiro[2.5]octan-6-yl}methanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of {5-azaspiro[2.5]octan-6-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {5-azaspiro[2.5]octan-6-yl}methanol include other spirocyclic compounds with nitrogen atoms in their ring systems, such as:

  • 6-Azaspiro[2.5]octane
  • 5-Azaspiro[3.5]nonane
  • 7-Azaspiro[3.5]nonane

Uniqueness

What sets this compound apart from these similar compounds is its specific spirocyclic structure and the presence of the hydroxymethyl group.

Properties

IUPAC Name

5-azaspiro[2.5]octan-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-5-7-1-2-8(3-4-8)6-9-7/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWJSHGUYJGMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CNC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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